molecular formula C8H11NS B3054944 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 62539-83-7

7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No. B3054944
CAS RN: 62539-83-7
M. Wt: 153.25 g/mol
InChI Key: NDKKMCDMZGOMPQ-UHFFFAOYSA-N
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Description

“7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine” is a chemical compound. It is used as an intermediate in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of “7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine” involves several steps. A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) was synthesized and evaluated for their human phenylethanolamine N-methyltransferase (hPNMT) inhibitory potency and affinity for the α2-adrenoceptor .


Molecular Structure Analysis

The molecule contains a total of 22 bond(s). There are 11 non-H bond(s), 5 multiple bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 Thiophene(s) .


Chemical Reactions Analysis

The chemical reactions involving “7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine” are complex and depend on the specific conditions and reactants used. For example, it has been used as a starting material in the synthesis of various substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine” depend on its specific structure. For example, it has a molecular weight of 139.22 .

Scientific Research Applications

  • Chemical and Biological Aspects : 7-Methyl-4,5,6,7-tetrahydrothieno pyridine derivatives have been synthesized and assessed for multiple biological activities, showing potent effects in some cases. These compounds are important for drug development, with several analogs serving as potential lead molecules (Sangshetti et al., 2014).

  • Domino Reaction Applications : 1-Aryl-substituted tetrahydrothieno pyridines exhibit domino reactions with activated alkynes, leading to the production of tetrahydrothieno azocines. This process highlights the compound's reactivity and potential in chemical synthesis (Voskressensky et al., 2014).

  • Transformation into Thienotetrahydro-pyridines : N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens can be transformed into thienotetrahydro-pyridines, demonstrating the compound's versatility in chemical transformations (Mackay & Waigh, 1982).

  • Inhibition of TNF-α Production : Novel derivatives of 7-Methyl-4,5,6,7-tetrahydrothieno pyridine have been found to inhibit the production of tumor necrosis factor-alpha (TNF-α), indicating their potential therapeutic application in inflammation and immunity-related conditions (Fujita et al., 2002).

  • Modulation of A1 Adenosine Receptor : Certain 7-Methyl-4,5,6,7-tetrahydrothieno pyridine derivatives have been evaluated as potential allosteric modulators and antagonists at the A1 adenosine receptor. This suggests their utility in modulating receptor activity, which can have therapeutic implications (Aurelio et al., 2009).

  • Nitric Oxide Synthase Inhibition : Some derivatives are potent inhibitors of inducible and neuronal nitric oxide synthase, with in vivo activity. This showcases their potential in neurological and inflammatory research (Beaton et al., 2001).

  • Anticonvulsant Activity : Certain compounds with the 7-Methyl-4,5,6,7-tetrahydrothieno pyridine structure have shown significant anticonvulsant activity, providing insights into their potential use in neurological disorders (Ohkubo et al., 1996).

  • Anticancer Activity : These compounds have also been studied for their anticancer activity, adding to their potential therapeutic applications (Rao et al., 2018).

Future Directions

The future directions for “7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine” could involve its use in the development of new pharmaceutical compounds. Its potential as an inhibitor of human phenylethanolamine N-methyltransferase (hPNMT) suggests it could be used in the development of drugs targeting this enzyme .

properties

IUPAC Name

7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-8-7(2-4-9-6)3-5-10-8/h3,5-6,9H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKKMCDMZGOMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561527
Record name 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

CAS RN

62539-83-7
Record name 4,5,6,7-Tetrahydro-7-methylthieno[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62539-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride(4.4 g, 116 mmol) was added portionwise at room temperature to a mixture solution of 7-methyl-6,7-dihydrothieno[2,3-c]pyridine(10.5 g, 69.4 mmol) prepared in the above Step 2 and ethanol(100 ml). After stirring for 1 hour, the reaction mixture was diluted with water, and extracted with dichloromethane. The combined dichloromethane layers were dried over magnesium sulfate and concentrated to give 10.34 g of the titled compound. (Yield: 97%)
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 2
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 3
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 4
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 5
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 6
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

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